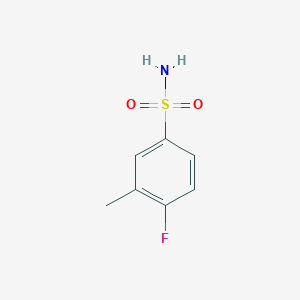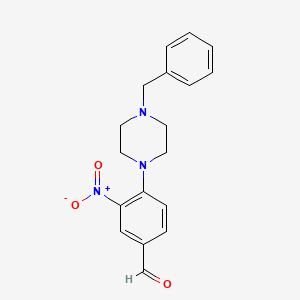![molecular formula C16H16N2O2 B1333083 1-[(2-aminoethyl)amino]-6-methyl-9H-xanthen-9-one CAS No. 359028-07-2](/img/structure/B1333083.png)
1-[(2-aminoethyl)amino]-6-methyl-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-aminoethyl)amino]-6-methyl-9H-xanthen-9-one is a chemical compound with the molecular formula C16H16N2O2 and a molecular weight of 268.31 g/mol . This compound is known for its unique structure, which includes a xanthene core substituted with an aminoethylamino group and a methyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 1-[(2-aminoethyl)amino]-6-methyl-9H-xanthen-9-one typically involves the reaction of 6-methyl-9H-xanthen-9-one with 2-aminoethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-[(2-aminoethyl)amino]-6-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2-aminoethyl)amino]-6-methyl-9H-xanthen-9-one has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a fluorescent probe in various chemical analyses.
Biology: The compound is employed in biochemical assays and as a fluorescent marker in cell imaging studies.
Mechanism of Action
The mechanism of action of 1-[(2-aminoethyl)amino]-6-methyl-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are due to its xanthene core, which can absorb and emit light at specific wavelengths. This makes it useful in various imaging and diagnostic applications. Additionally, the aminoethylamino group can interact with biological molecules, facilitating its use in biochemical assays[5][5].
Comparison with Similar Compounds
1-[(2-aminoethyl)amino]-6-methyl-9H-xanthen-9-one can be compared with other similar compounds, such as:
Fluorescein: A widely used fluorescent dye with a similar xanthene core but different substituents.
Rhodamine: Another xanthene-based dye with distinct chemical properties and applications.
Eosin: A xanthene derivative used in histology and as a fluorescent marker.
These compounds share some structural similarities but differ in their specific substituents and resulting properties, making each unique in its applications.
Properties
IUPAC Name |
1-(2-aminoethylamino)-6-methylxanthen-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-10-5-6-11-14(9-10)20-13-4-2-3-12(18-8-7-17)15(13)16(11)19/h2-6,9,18H,7-8,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGBLLOMONQARX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(C=CC=C3O2)NCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B1333012.png)



![5-Butylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1333025.png)







